Amikacin

Descripción general

Descripción

La amikacina es un antibiótico aminoglucósido semisintético derivado de la kanamicina A. Se utiliza principalmente para tratar infecciones bacterianas graves causadas por bacterias gramnegativas, incluidas Pseudomonas, Acinetobacter, Enterobacter, Escherichia coli, Proteus, Klebsiella y Serratia . También es eficaz contra algunas bacterias grampositivas como Staphylococcus y Nocardia . La amikacina se administra mediante inyección intravenosa o intramuscular y es conocida por su resistencia a muchas enzimas modificadoras de aminoglucósidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La amikacina se sintetiza mediante la acilación del grupo amino de la kanamicina A con ácido L-(-)-γ-amino-α-hidroxibutirílico (L-HABA) . Este proceso implica los siguientes pasos:

Acilación: El grupo amino de la kanamicina A se acila con L-HABA.

Purificación: El compuesto resultante se purifica para eliminar cualquier impureza, incluidas la kanamicina A y el L-HABA.

Métodos de Producción Industrial

En entornos industriales, la amikacina se produce mediante una ruta sintética similar pero a mayor escala. El proceso implica:

Fermentación: La kanamicina A se produce mediante la fermentación de Streptomyces kanamyceticus.

Modificación Química: La kanamicina A se modifica químicamente mediante acilación con L-HABA para producir amikacina.

Análisis De Reacciones Químicas

Tipos de Reacciones

La amikacina experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución: Los grupos amino en la amikacina pueden sufrir reacciones de sustitución con varios reactivos.

Reactivos y Condiciones Comunes

Oxidación: Las condiciones básicas se utilizan típicamente para la oxidación de la amikacina.

Sustitución: Se pueden utilizar varios reactivos, incluidos ácidos y bases, para reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen moléculas similares a la kanamicina y derivados sustituidos de la amikacina .

Aplicaciones Científicas De Investigación

Indications for Use

Amikacin is primarily indicated for the treatment of serious infections caused by aerobic gram-negative bacteria. Its use is particularly crucial in cases involving multidrug-resistant organisms. Key indications include:

- Hospital-acquired pneumonia : Effective against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

- Bacteremia and sepsis : Often used in combination with other antibiotics to enhance efficacy.

- Meningitis : Administered intrathecally or intravenously in certain cases.

- Complicated urinary tract infections : Typically reserved for resistant strains.

- Endophthalmitis : Off-label use via intravitreal injection.

This compound's broad-spectrum activity makes it an essential component in antimicrobial stewardship programs, especially in treating infections caused by resistant strains .

Resistance Patterns

Despite its efficacy, resistance to this compound has been increasingly reported, particularly among gram-negative pathogens. Resistance mechanisms include:

- Aminoglycoside-modifying enzymes : Bacteria can produce enzymes that modify this compound, rendering it ineffective.

- Efflux pumps : Some bacteria can actively expel this compound from their cells.

The emergence of resistance necessitates careful monitoring and consideration of combination therapies to maintain this compound's effectiveness .

Innovative Delivery Methods

Recent studies have focused on enhancing the delivery and efficacy of this compound through novel formulations. Notable advancements include:

- Microparticle Encapsulation : Research indicates that encapsulating this compound in biodegradable microparticles allows for prolonged release and sustained antibacterial action. For instance, PLA/PVA-based microparticles demonstrated effective antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Liposome Formulations : Although development was discontinued, early studies on unilamellar liposomes (MiKasome) showed promise in treating infections like endocarditis and urinary tract infections .

Case Studies

- Neonatal Infections : this compound has been effectively used in treating infections in preterm neonates, particularly those caused by multidrug-resistant organisms. However, dosage adjustments are often necessary due to pharmacokinetic variations in this population .

- Combination Therapy : A study highlighted that combining this compound with other antibiotics such as beta-lactams significantly improves treatment outcomes for severe infections caused by resistant strains .

Mecanismo De Acción

La amikacina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une irreversiblemente a la subunidad ribosómica 30S de las bacterias, evitando la formación de proteínas funcionales . Esto lleva a la acumulación de proteínas defectuosas y finalmente resulta en la muerte de las células bacterianas . El principal objetivo molecular de la amikacina es el ribosoma bacteriano .

Comparación Con Compuestos Similares

La amikacina se compara con otros antibióticos aminoglucósidos como la kanamicina, la gentamicina y la tobramicina .

Kanamicina: La amikacina es más eficaz contra las cepas resistentes de bacterias en comparación con la kanamicina.

Compuestos Similares

- Kanamicina

- Gentamicina

- Tobramicina

- Estreptomicina

La amikacina destaca por su resistencia a muchas enzimas modificadoras de aminoglucósidos y su eficacia contra una amplia gama de infecciones bacterianas .

Actividad Biológica

Amikacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, primarily used to treat serious infections caused by Gram-negative bacteria, particularly those resistant to other aminoglycosides. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use in various infections.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding disrupts mRNA translation and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death. Its unique structure provides enhanced stability against enzymatic degradation by aminoglycoside-modifying enzymes, allowing it to retain activity against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Pharmacokinetics

This compound is administered primarily via intramuscular injection due to its rapid absorption and poor oral bioavailability. Key pharmacokinetic parameters include:

- Absorption : Rapid after intramuscular administration; poor oral absorption.

- Distribution : Widely distributed in body fluids and tissues; penetrates well into the lungs when inhaled.

- Elimination : Primarily excreted unchanged in urine; renal function significantly affects dosing .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy across various types of infections. A comprehensive review of clinical trials involving 1,098 patients revealed the following efficacy rates:

| Infection Type | Efficacy Rate (%) |

|---|---|

| Genitourinary Infections | 90 |

| Septicemia | 85 |

| Skin and Soft Tissue Infections | 70 |

| Lower Respiratory Tract Infections | 69 |

| Gentamicin-resistant Pathogens | 88 |

Overall, this compound was well tolerated, with adverse effects reported in only 19.4% of patients evaluated .

Case Studies

Case Study 1: Treatment of Gentamicin-resistant Infections

A clinical trial assessed this compound's effectiveness against gentamicin-resistant pathogens. Out of 85 infections treated, this compound achieved an 88% success rate. The study highlighted this compound's role in treating multidrug-resistant infections where alternative therapies failed .

Case Study 2: Severe Infections in Critically Ill Patients

In a population of critically ill patients with severe infections caused by Gram-negative bacteria, aggressive dosing regimens (up to 30 mg/kg) were evaluated. The study found that higher doses significantly improved therapeutic outcomes without increasing nephrotoxicity compared to standard dosing .

Safety Profile

While this compound is generally well tolerated, it carries risks common to aminoglycosides, including ototoxicity and nephrotoxicity. Previous exposure to gentamicin has been identified as a significant risk factor for these adverse effects . Monitoring renal function is essential during treatment to mitigate potential toxicity.

Propiedades

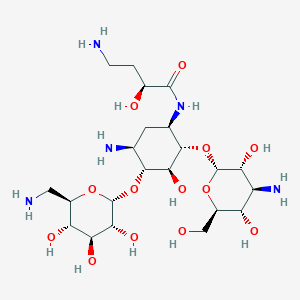

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCWBDHBTVXHDL-RMDFUYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110660-83-8 | |

| Record name | Amikacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022586 | |

| Record name | Amikacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The primary mechanism of action of amikacin is the same as that for all aminoglycosides. It binds to bacterial 30S ribosomal subunits and interferes with mRNA binding and tRNA acceptor sites, interfering with bacterial growth. This leads to disruption of normal protein synthesis and production of non-functional or toxic peptides. Other actions have been postulated for drugs of this class. Amikacin, as well as the rest of the aminoglycosides, are generally bacteriocidal against gram-positive and gram-negative bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder from methanol-isopropanol | |

CAS No. |

37517-28-5 | |

| Record name | Amikacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amikacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amikacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84319SGC3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-204 °C (sesquihydrate), 203 - 204 °C | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.